molecular formula C11H12Cl2N2O3 B11112842 N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)ethanediamide

N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No.: B11112842
M. Wt: 291.13 g/mol
InChI Key: WUOXIXAPMWZNON-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxypropyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N-methylpropanamide
  • N-(3,4-Dichlorophenyl)-N-ethylpropanamide

Uniqueness

N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to the presence of both dichlorophenyl and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)-N-(3-hydroxypropyl)oxamide

InChI

InChI=1S/C11H12Cl2N2O3/c12-8-3-2-7(6-9(8)13)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18)

InChI Key

WUOXIXAPMWZNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCCCO)Cl)Cl

Origin of Product

United States

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